Salt-Bridge Formation Propensity
Molecular dynamics simulations comparing Tau (273-284) wild-type and its ΔK280 mutant reveal that lysine 274 (K274), which is included in the Tau (274-288) fragment but absent in shorter PHF6*-only constructs, is the preferred site for salt-bridge formation. K274 forms salt bridges with aspartic acid 283 (D283) with a higher probability than the alternative site, lysine 281 (K281) [1]. This interaction pre-structures the peptide into a fibril-competent conformation, a critical determinant of aggregation kinetics. Fragments lacking K274, such as Tau (275-280) or Tau (277-291), will exhibit altered conformational ensembles and aggregation kinetics compared to Tau (274-288) [1]. This demonstrates that the precise N-terminal boundary of the fragment is not arbitrary but is a functional determinant of its biophysical behavior.
| Evidence Dimension | Probability of salt-bridge formation between lysine and aspartic acid residues |
|---|---|
| Target Compound Data | K274-D283 salt bridge is the preferred interaction site |
| Comparator Or Baseline | K281-D283 salt bridge formation is significantly less probable |
| Quantified Difference | K274 is the preferred site; K281 does not usually participate in salt bridges |
| Conditions | Molecular dynamics simulations of Tau(273-284) peptide in explicit solvent |
Why This Matters
The inclusion of K274 in Tau (274-288) ensures the fragment's aggregation kinetics and early oligomer structures are representative of the wild-type tau R2 domain, which is essential for studies aiming to model native aggregation pathways.
- [1] Larini L, Gessel MM, LaPointe NE, Do TD, Bowers MT, Feinstein SC, Shea JE. Initiation of assembly of tau(273-284) and its ΔK280 mutant: an experimental and computational study. Phys Chem Chem Phys. 2013 Jun 21;15(23):8916-28. doi: 10.1039/c3cp00063j. View Source
